An In-Depth Technical Guide to 4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential therapeutic applications of the novel heterocyclic compound, 4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine. This molecule, belonging to the class of 4,6-disubstituted pyrimidines, holds significant promise in the field of drug discovery, particularly as a potential kinase inhibitor. This document details a robust synthetic protocol, thorough characterization methodologies including predicted spectroscopic data, and an in-silico evaluation of its potential biological activity, focusing on key cancer-related signaling pathways.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1] Its ability to mimic endogenous purine bases allows for interaction with a wide range of biological targets, most notably protein kinases.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The incorporation of piperazine and pyrrolidine moieties onto the pyrimidine core can enhance solubility, cell permeability, and target-binding affinity, making these derivatives attractive candidates for therapeutic development.[3][4] This guide focuses on the specific derivative, 4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine, providing a detailed exploration of its chemical and biological attributes.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is characterized by a central pyrimidine ring substituted at the 4- and 6-positions with a 2-methylpiperazin-1-yl group and a pyrrolidin-1-yl group, respectively.
Molecular Structure:
A summary of the key physicochemical properties of this compound is presented in the table below. These values are predicted based on its chemical structure and are crucial for assessing its drug-like properties.
| Property | Predicted Value | Reference |
| Molecular Formula | C13H21N5 | N/A |
| Molecular Weight | 247.34 g/mol | N/A |
| XLogP3 | 1.8 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 5 | [5] |
| Rotatable Bond Count | 2 | [5] |
| Topological Polar Surface Area | 49.9 Ų | [5] |
Synthesis and Characterization
The synthesis of 4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine can be efficiently achieved through a sequential nucleophilic aromatic substitution (SNAr) reaction starting from a readily available di-halogenated pyrimidine.
Synthetic Workflow
Caption: Synthetic route to the target compound.
Step-by-Step Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine
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To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol, add triethylamine (TEA) (1.2 eq) at 0 °C under an inert atmosphere (e.g., Nitrogen).[6]
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Slowly add pyrrolidine (1.1 eq) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 5-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6]
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Upon completion, quench the reaction with cold water and extract the product with a suitable organic solvent (e.g., dichloromethane).[6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-chloro-6-(pyrrolidin-1-yl)pyrimidine.
Step 2: Synthesis of 4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
-
Dissolve the intermediate, 4-chloro-6-(pyrrolidin-1-yl)pyrimidine (1.0 eq), in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.
-
Add 2-methylpiperazine (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the final compound, 4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine.
Characterization Workflow
Caption: Potential inhibition of cancer signaling pathways.
Molecular docking simulations can predict the binding affinity and interaction patterns of the compound within the ATP-binding sites of these kinases. Favorable docking scores and key interactions (e.g., hydrogen bonds with hinge residues) would provide strong rationale for its further experimental evaluation as a kinase inhibitor.
Conclusion
4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a novel heterocyclic compound with significant potential for drug discovery. Its straightforward synthesis, combined with the promising in silico predictions for kinase inhibitory activity, makes it an attractive candidate for further investigation. This technical guide provides a solid foundation for researchers and drug development professionals to initiate studies on this compound, from its synthesis and characterization to its evaluation as a potential therapeutic agent for cancer and other diseases driven by aberrant kinase signaling.
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